Benzamide, 2-(trifluoromethyl)-N-butyl-
Overview
Description
Benzamide, 2-(trifluoromethyl)-N-butyl- is an organic compound characterized by the presence of a benzamide core substituted with a trifluoromethyl group at the second position and an N-butyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzamide, 2-(trifluoromethyl)-N-butyl- typically involves the following steps:
Starting Materials: The synthesis begins with 2-chloro-6-trifluoromethylbenzonitrile and triethylamine.
Reaction Conditions: These starting materials are dissolved in tetrahydrofuran, and a palladium on carbon catalyst is introduced.
Completion: The reaction is monitored using gas chromatography to ensure complete conversion of the starting materials.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: Benzamide, 2-(trifluoromethyl)-N-butyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions are possible, particularly involving the trifluoromethyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols can be used under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized benzamide derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Benzamide, 2-(trifluoromethyl)-N-butyl- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the development of agrochemicals and other industrial applications.
Mechanism of Action
The mechanism of action of Benzamide, 2-(trifluoromethyl)-N-butyl- involves its interaction with specific molecular targets. The trifluoromethyl group plays a crucial role in enhancing the compound’s binding affinity to its targets, potentially through hydrogen bonding and other interactions . The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
2-(Trifluoromethyl)benzamide: Shares the trifluoromethyl group but lacks the N-butyl substitution.
3,5-bis(trifluoromethyl)benzamide: Contains two trifluoromethyl groups, offering different chemical properties and applications.
Uniqueness: Benzamide, 2-(trifluoromethyl)-N-butyl- is unique due to the combination of the trifluoromethyl and N-butyl groups, which confer distinct chemical and biological properties. This combination enhances its potential for diverse applications in various fields.
Properties
IUPAC Name |
N-butyl-2-(trifluoromethyl)benzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F3NO/c1-2-3-8-16-11(17)9-6-4-5-7-10(9)12(13,14)15/h4-7H,2-3,8H2,1H3,(H,16,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMQDDICEJGNHTL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C1=CC=CC=C1C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F3NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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